3,4-Dimethoxythiophenol

Overview

Description

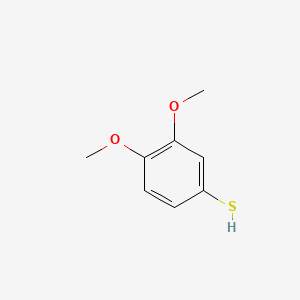

3,4-Dimethoxythiophenol is a chemical compound that serves as a building block for various polymers and organic molecules. It is characterized by the presence of two methoxy groups attached to a thiophene ring, which is a sulfur-containing heterocycle. This structure imparts unique electronic and optical properties to the compound, making it a valuable precursor in the synthesis of materials with specific functionalities.

Synthesis Analysis

The synthesis of derivatives of this compound involves several chemical reactions. For instance, poly(3,4-dimethoxythiophene) is synthesized through anodic oxidation, resulting in a conductive polymer . Another derivative, thieno[3,4-b]-1,4-oxathiane, is obtained by transetherification of 3,4-dimethoxythiophene, leading to a polymer with properties between poly(EDOT) and poly(3,4-ethylenedithiathiophene) . Additionally, 4,4'-dimethoxy-3,3'-bithiophene is synthesized from 3-bromo-4-methoxythiophene using palladium acetate as a catalyst .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial in determining their properties. For example, the electropolymerized poly(3,4-dimethoxythiophene) exhibits a dark-brown amorphous film with a specific elemental composition and absorption spectrum . The molecular structures of bithiophenes based on bis(3,4-alkylenedisulfanylthiophene) are characterized by X-ray diffraction and theoretical geometric optimization, which influence their electronic properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions to form different compounds. Electropolymerization is a common method to produce polymers with specific electrochemical and optical properties . The reactivity of the 2- and 5-positions of the thieno[3,4-b]-1,4-oxathiane allows for the synthesis of regioregular oligomers or polymers . The synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives from 3,4-dimethoxyacetophenone demonstrates the versatility of this compound in producing biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are diverse. Poly(3,4-dimethoxythiophene) shows high conductivity, which can be further increased by stretching the polymer film . The electrochemical and optical properties of the polymers derived from this compound are intermediate between their parent polymers, as seen in the stable electroactive polymer produced from thieno[3,4-b]-1,4-oxathiane . The conductive and magnetic properties of capped polypyrrole and polythiophene derivatives also highlight the impact of blocking the 3 and 4 positions on the heteroaromatic ring .

Scientific Research Applications

Synthesis of Derivatives and Conductive Polymers

3,4-Dimethoxythiophene, a derivative of 3,4-Dimethoxythiophenol, is used in the synthesis of various conductive polymers. For instance, it's involved in synthesizing 3,4-ethylenedioxythiophene (EDOT), a substance with significant yield and importance in polymer chemistry (Liu Yi-liu, 2009). Additionally, poly(3,4-dimethoxythiophene) is synthesized through anodic oxidation, resulting in a conductive, stretchable polymer film with unique electrical properties (T. Hagiwara et al., 1989).

Electropolymerization and Electrochemical Applications

This compound derivatives are used in electropolymerization processes. For example, the electrochemical and optical properties of poly(3-methylthiophenes) synthesized from dimethyl bithiophenes demonstrate the potential of these materials in electronic applications (Catia Arbizzani et al., 1992). The conductive and magnetic properties of poly(3,4-dimethoxythiophene) have also been extensively studied, showing the material's unique solvatoconductive properties and potential for use in advanced electronic devices (G. Zotti et al., 2000).

Structural and Molecular Studies

The molecular structure of this compound derivatives is a subject of significant research, revealing insights into the electronic properties of these compounds. Studies on molecules like thieno[3,4-b]-1,4-oxathiane, synthesized from 3,4-dimethoxythiophene, show different reactivities and potential for creating regioregular oligomers or polymers (P. Blanchard et al., 2002). Additionally, bithiophenes based on bis(3,4-alkylenedisulfanylthiophene) have been synthesized, with their molecular structures characterized to understand their electronic properties (M. Turbiez et al., 2005).

Safety and Hazards

Safety measures for handling 3,4-Dimethoxythiophenol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

More research is needed to identify the specific targets and their roles .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 3,4-Dimethoxythiophenol is currently unknown .

Result of Action

properties

IUPAC Name |

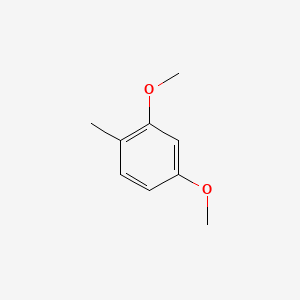

3,4-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKAJLNGIVXZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220272 | |

| Record name | 3,4-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

700-96-9 | |

| Record name | 3,4-Dimethoxythiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 700-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-Dimethoxythiophenol contribute to the functionality of the GSH probe?

A1: In this specific probe design, this compound plays a dual role. First, it acts as a fluorescence quencher through photoinduced electron transfer (PET). This quenching effect ensures low background fluorescence when the probe is not bound to GSH []. Second, the this compound group serves as the reactive site for biothiols like GSH. Upon reaction with GSH, the quenching effect is disrupted, leading to a significant fluorescence turn-on response [].

Q2: What is the significance of the observed fluorescence change in the presence of GSH?

A2: The dramatic fluorescence turn-on, specifically with long-wavelength emission (600 nm) and a large Stokes shift (100 nm), makes this probe particularly suitable for biological applications []. The long-wavelength emission minimizes interference from autofluorescence in biological samples, while the large Stokes shift allows for clearer distinction between excitation and emission signals, improving sensitivity and accuracy in detecting GSH.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.